(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine
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Overview
Description
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1,2,4-Oxadiazol-3-yl)pyrrolidine
- (S)-3-(1,2,4-Oxadiazol-3-yl)piperidine
- (S)-3-(1,2,4-Oxadiazol-3-yl)azetidine
Uniqueness
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine is unique due to the presence of both the oxadiazole and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3S)-3-(1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2/t5-/m1/s1 |
InChI Key |
UPVZMHVVZBKTBX-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=NOC=N2 |
Canonical SMILES |
C1COCC(N1)C2=NOC=N2 |
Origin of Product |
United States |
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